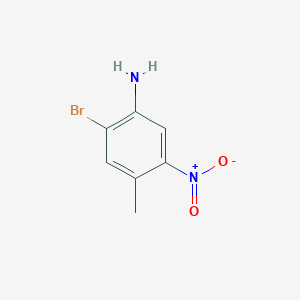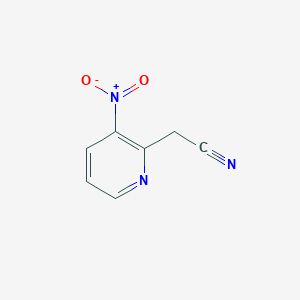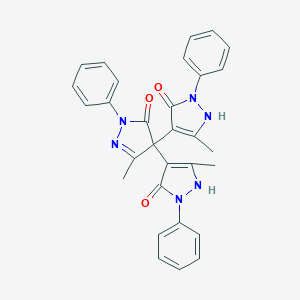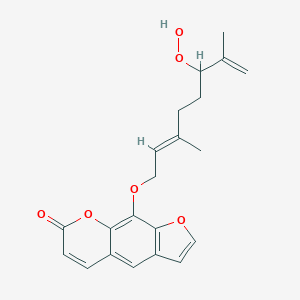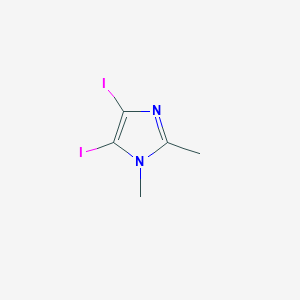![molecular formula C6H7N3O B174367 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one CAS No. 14509-66-1](/img/structure/B174367.png)
7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
Übersicht
Beschreibung
7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one is a chemical compound with the molecular formula C6H7N3O . It contains a total of 18 bonds, including 11 non-H bonds, 6 multiple bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 Hydrogen atoms, 6 Carbon atoms, 3 Nitrogen atoms, and 1 Oxygen atom . It contains a total of 18 bonds, including 11 non-H bonds, 6 multiple bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 137.14 . It is a solid at room temperature . The compound has a molar refractivity of 38.45 and a topological polar surface area (TPSA) of 46.92 Ų .Wissenschaftliche Forschungsanwendungen
1. Chemical Derivation and Structural Analysis
7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one has been identified in the study of marine sponge Aplysina sp. as a compound with potential bioactive properties. This compound, along with others, was isolated and analyzed, providing insights into the complex chemical ecology of marine organisms and their potential for pharmaceutical applications (Santalova, Denisenko, & Stonik, 2010).
2. Synthesis of Derivatives with Biological Activities
The synthesis of various derivatives of imidazo[1,5-c]pyrimidin-5(6H)-one has been explored for their potential biological activities. For instance, a series of 1‐substituted 7‐methyl‐2,3‐dihydroimidazo[1,2‐c]pyrimidin‐5‐ones exhibited CNS activity and antiinflammatory properties, highlighting the versatility of this compound in medicinal chemistry (Długosz & Machoń, 1986).
3. Application in Antitumor Agents
Some derivatives of this compound have been synthesized with potent antitumor activity. These compounds were tested against various cancer cell lines, demonstrating the potential of this compound in the development of new anticancer drugs (Matsumoto et al., 1999).
4. Exploration of Cytotoxic Activities
The synthesis and cytotoxic activities of new derivatives have been studied, with some showing promising results against tumor cell lines. This underscores the importance of this compound in the search for effective cancer treatments (Jansa et al., 2015).
5. Anti-inflammatory Applications
Research on the synthesis of derivatives linked to benzimidazole and their quinazoline and pyrimidine derivatives demonstrated significant anti-inflammatory activity. This suggests the potential use of this compound in the development of new anti-inflammatory drugs (Prajapat & Talesara, 2016).
6. Antihypertensive Effects
Studies have shown that certain derivatives of this compound exhibit potent antihypertensive activity. This opens up possibilities for its use in the treatment of hypertension and related cardiovascular diseases (Keshari et al., 2020).
7. Antimicrobial Properties
Research into the synthesis and antimicrobial evaluation of derivatives has demonstrated potent antimicrobial activity. This highlights the potential of this compound in developing new antimicrobial agents (Shamroukh et al., 2007).
Safety and Hazards
The safety information for 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazo[1,5-a]pyridine derivatives, have been reported to have a broad range of biological properties . They have been used in various research areas, including the pharmaceutical field .
Mode of Action
It’s worth noting that compounds with similar structures, such as imidazo[1,2-a]pyridines, have shown a broad range of biological activities . They have been reported to show anticancer activities against breast, prostate, and lung cancer lines .
Biochemical Pathways
Compounds with similar structures, such as 2,3-dihydroimidazo[1,2-c]quinazoline derivatives, have been reported to act synergistically with phosphatidylinositol 3-kinase (pi3k) inhibitors for the treatment of cancer . This suggests that these compounds may affect the PI3K/AKT signaling pathway, which plays a crucial role in cell proliferation, survival, differentiation, and migration .
Result of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to show anticancer activities . This suggests that these compounds may induce cell death or inhibit cell proliferation in cancer cells .
Biochemische Analyse
Biochemical Properties
7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular processes. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing downstream signaling pathways. For instance, this compound can act as an inhibitor of certain kinases, leading to altered phosphorylation states of target proteins .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect metabolic pathways by altering the activity of key enzymes involved in cellular respiration and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their function. For example, it may inhibit kinase activity by occupying the ATP-binding site, thereby preventing phosphorylation of substrate proteins. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound has been shown to be relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruption of normal cellular function and induction of apoptosis. Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable biological effect .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can influence metabolic flux by modulating the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. Additionally, this compound can affect metabolite levels, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, certain transporters may actively transport this compound into the cytoplasm, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .
Eigenschaften
IUPAC Name |
7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-8-2-1-5-3-7-4-9(5)6/h3-4H,1-2H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFYLSFUALTNAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N2C1=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363367 | |
| Record name | 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14509-66-1 | |
| Record name | 7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14509-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one in the context of the research on Aplysina sponges?
A1: The research paper identifies this compound (3) as a known compound isolated alongside several other novel and known compounds from an Aplysina species sponge. The authors propose that this compound could be a bioconversion product of aerophobin-1 (7) when cleaved at the C-8–C-9 bond during the sponge's chemical defense mechanisms []. This suggests a potential pathway for the formation of this compound within the sponge and its possible role in the organism's defense strategy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B174289.png)
![Spiro[chroman-2,4'-piperidine]](/img/structure/B174295.png)


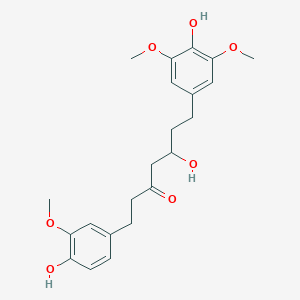
![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine](/img/structure/B174312.png)
